molecular formula C11H7BrFN B1519008 3-Bromo-5-(4-fluorophenyl)pyridine CAS No. 675590-04-2

3-Bromo-5-(4-fluorophenyl)pyridine

Cat. No.: B1519008
CAS No.: 675590-04-2
M. Wt: 252.08 g/mol
InChI Key: DWWNZCMYXUKIBW-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-fluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7BrFN and its molecular weight is 252.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them key targets for therapeutic interventions.

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes . For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities . These activities range from antiviral, anti-inflammatory, and anticancer effects to antioxidant, antimicrobial, and antidiabetic properties .

Result of Action

Related compounds have demonstrated a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .

Action Environment

The action of 3-Bromo-5-(4-fluorophenyl)pyridine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by conditions such as temperature, pH, and the presence of other substances. Proper handling and storage conditions, such as maintaining the compound in a well-ventilated place and avoiding contact with skin and eyes, are recommended to preserve its integrity .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(4-fluorophenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. This interaction can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the p38α mitogen-activated protein kinase pathway, which plays a crucial role in inflammatory responses and stress signaling . This inhibition can lead to reduced expression of pro-inflammatory genes and altered cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of p38α mitogen-activated protein kinase, leading to enzyme inhibition . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of p38α mitogen-activated protein kinase and persistent anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can affect its pharmacological activity and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its biochemical effects.

Properties

IUPAC Name

3-bromo-5-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWNZCMYXUKIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651764
Record name 3-Bromo-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-04-2
Record name 3-Bromo-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.